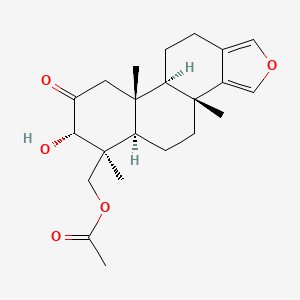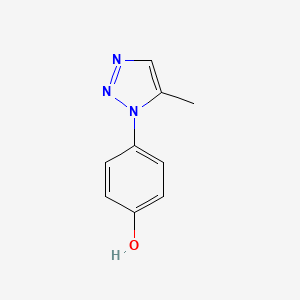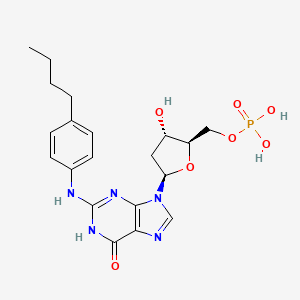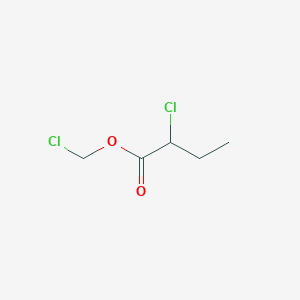
5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is an organic compound belonging to the class of dihydropyridines. This compound is characterized by a pyridine ring substituted with a methyl group, a phenyl group, a carbonitrile group, and a keto group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction is carried out under controlled conditions, often involving heating and the use of solvents like acetone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of common organic solvents and catalysts are likely applied on a larger scale to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted dihydropyridines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound can undergo hydrolysis and intramolecular cyclization, leading to the formation of various intermediates and final products . These reactions can affect cellular processes, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic Acid: This compound has a carboxylic acid group instead of a carbonitrile group.
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate: This compound has a carboxylate ester group instead of a carbonitrile group.
6-Hydroxy-4-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile: This compound has a hydroxyl group in addition to the carbonitrile group.
Uniqueness
5-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenyl group, keto group, and carbonitrile group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
84596-46-3 |
|---|---|
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
5-methyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-9-7-11(8-14)13(16)15-12(9)10-5-3-2-4-6-10/h2-7H,1H3,(H,15,16) |
Clé InChI |
JGMSBAMMZWIOAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=O)C(=C1)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)










![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)

